6-oxo-1-(4-(trifluoromethyl)benzyl)-N-(2-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxamide
Description
This compound belongs to the dihydropyridine-carboxamide class, characterized by a 1,6-dihydropyridine core substituted with a benzyl group at position 1 and a carboxamide-linked aryl group at position 3. Key structural features include:
- A 4-(trifluoromethyl)benzyl substituent at position 1, providing electron-withdrawing effects and steric bulk.
The trifluoromethyl (-CF₃) groups enhance metabolic stability and influence solubility, making this compound of interest in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
6-oxo-N-[2-(trifluoromethyl)phenyl]-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F6N2O2/c22-20(23,24)15-8-5-13(6-9-15)11-29-12-14(7-10-18(29)30)19(31)28-17-4-2-1-3-16(17)21(25,26)27/h1-10,12H,11H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWCFZNSPLZTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 6-oxo-1-(4-(trifluoromethyl)benzyl)-N-(2-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxamide (CAS No. 1582770-08-8) is a member of the dihydropyridine family, known for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.3 g/mol. Its structure features a dihydropyridine core substituted with trifluoromethyl groups, which are known to enhance biological activity through increased lipophilicity and metabolic stability.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways, leading to cell death.
- Antitumor Effects : Preliminary studies indicate that this compound may possess antitumor activity by inducing apoptosis in cancer cells. It appears to target specific signaling pathways involved in cell proliferation and survival.
- Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation through inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several derivatives of dihydropyridines, including this compound. It showed a Minimum Inhibitory Concentration (MIC) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis, indicating strong antibacterial potential compared to standard antibiotics .
- Antitumor Activity : In vitro assays conducted on various cancer cell lines (e.g., Mia PaCa-2, PANC-1) revealed that this compound inhibited cell proliferation significantly at concentrations above 10 μM, with IC50 values indicating potent cytotoxicity .
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups .
Data Tables
Applications De Recherche Scientifique
Cardiovascular Diseases
Dihydropyridines are primarily known as calcium channel blockers. The specific compound under discussion may exhibit similar properties, potentially leading to applications in treating:
- Hypertension : By inhibiting calcium influx in vascular smooth muscle cells, it could help lower blood pressure.
- Angina : The compound may reduce myocardial oxygen demand by decreasing heart rate and contractility.
Neurological Disorders
Recent studies indicate that compounds with a similar structure can influence neurotransmitter systems. The potential applications include:
- Anticonvulsant Activity : Research has shown that related dihydropyridine derivatives possess anticonvulsant properties, suggesting that this compound could be explored for epilepsy treatment .
- Neuroprotective Effects : There is evidence that dihydropyridines can protect against neuronal injury, making them candidates for conditions like stroke or neurodegenerative diseases.
Cancer Therapy
The unique structural features of this compound may allow it to interact with various cellular pathways involved in cancer progression:
- Inhibition of Tumor Growth : Certain dihydropyridine derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines.
- Targeting Specific Pathways : The trifluoromethyl groups may enhance selectivity towards certain molecular targets involved in tumorigenesis.
Case Study 1: Anticonvulsant Activity
A study evaluated a series of dihydropyridine derivatives for their anticonvulsant properties using animal models. The results indicated that specific modifications to the dihydropyridine structure enhanced efficacy against seizures. This suggests that similar modifications in the target compound could yield promising results in future studies .
Case Study 2: Cancer Cell Proliferation Inhibition
Research involving structurally related compounds demonstrated significant inhibition of proliferation in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. This highlights the potential for 6-oxo-1-(4-(trifluoromethyl)benzyl)-N-(2-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxamide as a lead compound for further development in oncology .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural differences and molecular properties of the target compound and its analogs from the literature:
Key Observations
a) Benzyl Substituent Position and Electronic Effects
- The target compound’s 4-(trifluoromethyl)benzyl group (para-CF₃) differs from the 3-(trifluoromethyl)benzyl (meta-CF₃) in and . The para-CF₃ group may enhance symmetry and π-stacking interactions compared to meta-substituted analogs .
b) Carboxamide Substituent Functionalization
- The 2-(trifluoromethyl)phenyl group in the target compound contrasts with the 4-carbamoylphenyl in (hydrogen-bond donor/acceptor) and the 4-methoxyphenyl in (electron-donating -OCH₃). These differences impact solubility and target engagement: Trifluoromethyl groups increase lipophilicity (logP) and metabolic resistance.
c) Pyridine Ring Modifications
- The 5-chloro substitution in and introduces an additional electron-withdrawing group, which may stabilize the dihydropyridine ring or influence reactivity in synthesis.
Implications for Research and Development
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing 6-oxo-1-(4-(trifluoromethyl)benzyl)-N-(2-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxamide?
- Methodology : Use a stepwise approach involving (1) condensation of trifluoromethyl-substituted benzylamines with dihydropyridine precursors, followed by (2) carboxamide coupling via mixed anhydride or carbodiimide-mediated activation. Key intermediates may include O-benzyl hydroxylamine derivatives (to protect reactive groups) and trifluoromethylbenzoyl chloride for acylation steps .
- Optimization : Monitor reaction progress using HPLC or TLC, and optimize solvent systems (e.g., acetonitrile or dichloromethane) to enhance yield and purity .
Q. How can researchers verify the purity and structural integrity of this compound?
- Analytical Techniques :
- 1H/13C NMR : Confirm the presence of dihydropyridine protons (δ 5.8–6.2 ppm) and trifluoromethyl groups (distinct splitting patterns) .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) to assess purity (>98%) and molecular weight .
- Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N content) .
Q. What solvents and conditions are optimal for stabilizing this compound during storage?
- Storage Recommendations : Store under inert gas (argon) at –20°C in anhydrous acetonitrile or DMSO to prevent hydrolysis of the carboxamide group. Avoid prolonged exposure to light due to the dihydropyridine core’s photosensitivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the trifluoromethyl groups in this compound?
- Experimental Design :
- Synthesize analogs with H or Cl replacing CF3 groups and compare bioactivity (e.g., enzyme inhibition, cytotoxicity).
- Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like kinases or GPCRs, leveraging the hydrophobic and electron-withdrawing properties of CF3 .
Q. What strategies resolve contradictions in solubility data between computational predictions and experimental observations?
- Conflict Analysis :
- Computational : Use COSMO-RS or Hansen solubility parameters to predict solubility in polar aprotic solvents.
- Experimental : Perform shake-flask assays in phosphate-buffered saline (PBS) and DMSO/water mixtures, measuring solubility via UV spectrophotometry .
- Resolution : Adjust solvent polarity or introduce salt forms (e.g., sodium or hydrochloride) to enhance aqueous solubility .
Q. How can researchers evaluate the metabolic stability of this compound in preclinical models?
- Methodology :
- In vitro : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS, focusing on oxidative metabolites (e.g., hydroxylation at the dihydropyridine ring) .
- In vivo : Administer intravenously to rodents and collect plasma/bile for pharmacokinetic profiling (Cmax, t1/2) .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Scale-Up Issues :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
